Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Brand Name: Vulcanchem
CAS No.: 875237-68-6
VCID: VC3833264
InChI: InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)
SMILES: COC(=O)CCCCC1C2C(CS1)NC(=O)N2
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34 g/mol

Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

CAS No.: 875237-68-6

Cat. No.: VC3833264

Molecular Formula: C11H18N2O3S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate - 875237-68-6

Specification

CAS No. 875237-68-6
Molecular Formula C11H18N2O3S
Molecular Weight 258.34 g/mol
IUPAC Name methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate
Standard InChI InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)
Standard InChI Key BHEWJAXNLVWPSC-UHFFFAOYSA-N
SMILES COC(=O)CCCCC1C2C(CS1)NC(=O)N2
Canonical SMILES COC(=O)CCCCC1C2C(CS1)NC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate. It is alternatively referred to as:

  • Methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate

  • 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid methyl ester

  • CAS Registry Numbers: 60562-11-0 (primary), 875237-68-6 (alternate) .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₈N₂O₃S, with a molecular weight of 258.34 g/mol . The structure comprises a hexahydrothienoimidazole ring fused to a pentanoic acid methyl ester side chain (Fig. 1).

Table 1: Key Structural and Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O₃S
Molecular Weight258.34 g/mol
CAS Number60562-11-0
PubChem CID607702, 7081668

Relation to Biotin

This compound is structurally analogous to biotin (vitamin B₇, HMDB0000030), differing only by the methyl esterification of the carboxylate group. Biotin’s IUPAC name is 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid . The esterification enhances lipid solubility, making it advantageous for synthetic applications requiring non-polar intermediates .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves N-methylation and esterification of biotin or its precursors. A representative protocol from Arkivoc (2022) outlines:

  • N-Methylation: Biotin’s imidazole nitrogen is methylated using methyl iodide in the presence of a base, yielding the methylated intermediate .

  • Esterification: The carboxylate group is treated with methanol under acidic conditions (e.g., HCl or H₂SO₄) to form the methyl ester .

Key Reaction Steps (Scheme 4, Arkivoc 2022) :

  • Starting Material: Biotin (compound 8).

  • N-Methylation: Reaction with methyl iodide in chloroform at 100°C for 2 hours.

  • Workup: Purification via dichloromethane (DCM) extraction and sodium sulfate drying.

  • Yield: 65% for the final ester (compound 10) .

Optimization and Challenges

  • Temperature Sensitivity: Prolonged heating above 100°C leads to decomposition of the thienoimidazole ring .

  • Stereochemical Control: The (3aR,4R,6aS) configuration must be preserved to maintain bioactivity, requiring chiral catalysts or enantioselective conditions .

Physicochemical Properties

Spectral Data

  • ¹H NMR (DMSO-d₆): Signals at δ 1.45–1.70 (m, 6H, CH₂), δ 2.20–2.50 (m, 2H, SCH₂), δ 3.15 (s, 3H, NCH₃), δ 3.60 (s, 3H, OCH₃) .

  • IR (KBr): Peaks at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (imidazole C=O) .

Solubility and Stability

  • Solubility: Miscible in DCM, chloroform, and methanol; insoluble in water .

  • Storage: Stable at -20°C under inert gas; degrades upon exposure to moisture or light .

Applications in Pharmaceutical Research

Prodrug Development

The methyl ester serves as a prodrug of biotin, improving cellular uptake. Enzymatic hydrolysis in vivo regenerates biotin, enabling targeted delivery .

Biotinylation Reagents

It is used to synthesize biotinylated probes for protein labeling. For example, reaction with aminooxy derivatives yields stable oxime conjugates (e.g., compound 6b in RSC 2021) .

Table 2: Representative Derivatives and Uses

DerivativeApplicationReference
3-(Aminooxy)propyl esterSite-specific protein tagging
2-Hydroxy-3-thiopropylAntibody-drug conjugates
SupplierCatalog NumberPrice (100 mg)Purity
Aladdin ScientificM304119$515.9097%
BroadPharmBP-40755€225.00>95%

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